
1-丙基-3-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)脲
描述
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物是合成各种有机化合物的关键中间体 . 它可以通过亲核反应和酰胺化反应合成 . 它在合成氮杂环化合物中起着至关重要的作用,氮杂环化合物广泛应用于医药、农药、功能材料和化工领域 .
药物递送系统
该化合物已被用于开发响应活性氧 (ROS) 的药物递送系统 . 在该系统中,姜黄素 (CUR) 被封装形成姜黄素负载纳米颗粒 (HA@CUR NPs)。该系统可以在 ROS 环境中快速释放 CUR,使其成为治疗牙周炎等疾病的潜在药物递送系统 .
铃木-宫浦偶联
该化合物被用作研究各种芳基碘化物的铃木-宫浦偶联的底物 . 该偶联反应是一种钯催化的交叉偶联反应,广泛应用于有机合成。
脱硼反应
该化合物可以进行催化脱硼反应,这在有机合成中是一种有价值的转化 . 此过程涉及从化合物中去除硼基团,这在各种合成应用中可能很有用。
生物活性
该化合物的衍生物据报道具有抗癌、抗病毒、抗菌、抗原生动物、抗精神病、抗炎、镇痛和放射增敏作用 . 这使其成为开发新型治疗剂的宝贵化合物。
荧光探针
包括该化合物在内的硼酸化合物可用作荧光探针,用于识别过氧化氢、糖、铜和氟离子以及儿茶酚胺 . 该应用在生物学和化学研究中特别有用。
刺激响应性药物载体
该化合物中存在的硼酸酯键广泛用于构建刺激响应性药物载体 . 这些载体可以对生物体中 pH、葡萄糖和 ATP 等各种微环境变化做出反应,从而实现控制药物释放。
农业和能源
作用机制
Target of Action
Boronic acid derivatives, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
The compound, also known as 4-(3-Propylureido)phenylboronic acid, pinacol ester, is a boronate ester. Boronate esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The ability of boronic acid derivatives to form reversible covalent bonds with biological targets can lead to changes in the function of these targets, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by pH, and the reaction rate is considerably accelerated at physiological pH .
属性
IUPAC Name |
1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBXBESTMBFPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657301 | |
| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874291-01-7 | |
| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




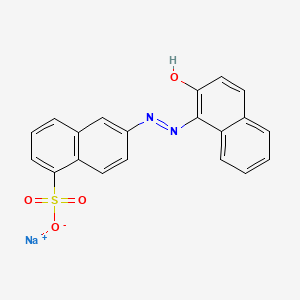
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)
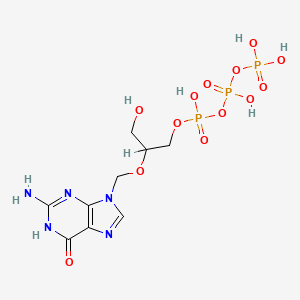

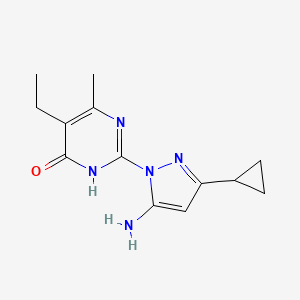
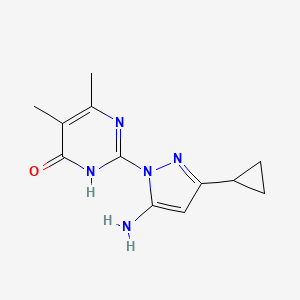
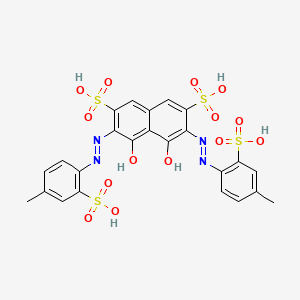
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
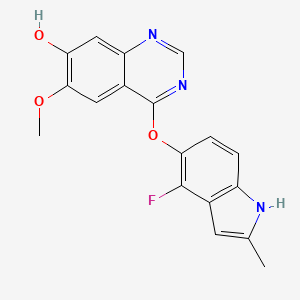
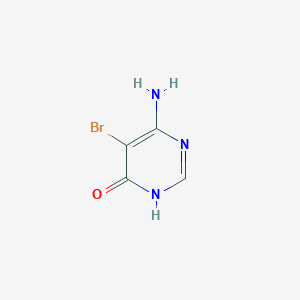
![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
